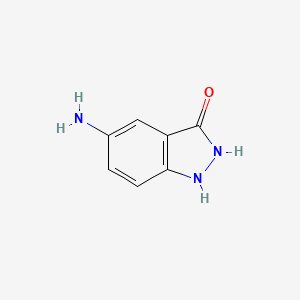

5-Amino-1H-indazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFHVHYSJZHBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566184 | |

| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89792-09-6 | |

| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-1H-indazol-3-ol chemical properties and structure

An In-depth Technical Guide to 5-Amino-1H-indazol-3-ol: Chemical Properties, Structure, and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a well-rounded and informative resource.

This compound is a heterocyclic aromatic compound. The indazole core is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The structure is characterized by an amino group at the 5th position and a hydroxyl group at the 3rd position.

A critical aspect of the structure of 3-hydroxyindazoles is the existence of tautomerism. The "ol" form (A) can exist in equilibrium with the "one" form (B, 1,2-dihydro-3H-indazol-3-one). While the "ol" form is specified, the tautomeric equilibrium may influence the compound's properties and reactivity.

Chemical Structure of this compound Tautomers

An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and robust synthetic pathway for 5-Amino-1H-indazol-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, drawing upon established and reliable chemical transformations for analogous structures. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and a visual representation of the synthetic route.

Overview of Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-fluoro-5-nitrobenzonitrile. The core strategy involves:

-

Formation of the Indazole Ring: Cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate to construct the 3-amino-5-nitroindazole scaffold.

-

Conversion of the 3-Amino Group: Diazotization of the 3-amino group followed by hydrolysis to yield the 5-nitro-1H-indazol-3-ol intermediate.

-

Reduction of the Nitro Group: Selective reduction of the 5-nitro group to the corresponding 5-amino functionality to afford the final product.

This pathway is advantageous due to the accessibility of starting materials and the high-yielding nature of the individual transformations.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine

This initial step involves the cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine. The reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring system. This method is analogous to the synthesis of 5-bromo-1H-indazol-3-amine, which is known to be rapid and high-yielding[1].

Methodology:

-

A solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol (5-10 mL per gram of nitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazine hydrate (80% solution, 3.0-5.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature. The product often precipitates directly from the reaction mixture. If necessary, water can be added to induce further precipitation.

-

The resulting solid is collected by vacuum filtration, washed with cold water, followed by a small amount of cold ethanol to remove impurities.

-

The product, 5-Nitro-1H-indazol-3-amine, is dried under vacuum to yield a solid.

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-5-nitrobenzonitrile | Analogous to[1] |

| Key Reagent | Hydrazine Hydrate | Analogous to[1] |

| Solvent | Ethanol | Analogous to[1] |

| Temperature | Reflux (~78 °C) | Analogous to[1] |

| Typical Yield | 85-95% | Estimated |

Step 2: Synthesis of 5-Nitro-1H-indazol-3-ol

This transformation is achieved via diazotization of the 3-amino group, followed by nucleophilic substitution by water (hydrolysis). The 3-aminoindazole is dissolved in an aqueous acidic solution and treated with sodium nitrite at low temperatures to form the unstable diazonium salt. Gentle heating of this solution causes the evolution of nitrogen gas and the formation of the 3-hydroxyindazole.

Methodology:

-

5-Nitro-1H-indazol-3-amine (1.0 eq) is suspended in an aqueous solution of sulfuric acid (e.g., 10-20% v/v) in a beaker or flask, and the mixture is cooled to 0-5 °C in an ice bath with stirring.

-

A solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water is prepared and added dropwise to the indazole suspension, ensuring the temperature remains below 5 °C. Stirring is continued for 30-60 minutes at this temperature.

-

The reaction mixture, containing the diazonium salt, is then slowly heated to 50-60 °C and maintained at this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).

-

The solution is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

-

The solid is washed thoroughly with cold water to remove any residual acid.

-

The product, 5-Nitro-1H-indazol-3-ol, is dried under vacuum.

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1H-indazol-3-amine | Standard Diazotization |

| Key Reagents | Sodium Nitrite, Sulfuric Acid | Standard Diazotization |

| Solvent | Water | Standard Diazotization |

| Temperature | 0-5 °C, then 50-60 °C | Standard Diazotization |

| Typical Yield | 70-85% | Estimated |

Step 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and effective method for this transformation and is compatible with the indazolol ring system.

Methodology:

-

5-Nitro-1H-indazol-3-ol (1.0 eq) is dissolved or suspended in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight) is added to the mixture.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm or 15-60 psi).

-

The mixture is stirred vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is carefully purged with nitrogen. The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Nitro-1H-indazol-3-ol | Based on[2] |

| Key Reagents | Hydrogen (H₂), 10% Pd/C | Based on[2] |

| Solvent | Ethanol or Methanol | Based on[2] |

| Temperature | Room Temperature | Based on[2] |

| Pressure | 1-4 atm H₂ | Based on[2] |

| Typical Yield | 90-98% | Estimated |

Conclusion

The described three-step synthetic pathway provides a reliable and efficient route to this compound. Each step utilizes well-established chemical reactions with predictable outcomes and generally high yields. This guide offers detailed protocols that can be readily adapted by researchers in the field of medicinal chemistry for the synthesis of this and other related indazole derivatives. Careful monitoring and control of reaction conditions are crucial for achieving optimal results.

References

5-Amino-1H-indazol-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Amino-1H-indazol-3-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates essential chemical data, including its CAS number and molecular weight, and outlines a detailed synthesis protocol. Furthermore, it delves into the compound's known biological activities and its interactions with cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical and Physical Properties

This compound is a substituted indazole derivative. The fundamental chemical and physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 89792-09-6 | [1] |

| Molecular Formula | C₇H₇N₃O | [1] |

| Molecular Weight | 149.15 g/mol | Calculated |

| Synonyms | 5-amino-3-hydroxy (1h)indazole, 5-amino-1h-indazol-3(2h)-one, 5-amino-3-hydroxyindazole, 5-amino-3h-indazol-3-one | [1] |

Synthesis Protocol

Hypothetical Synthesis of this compound

This proposed synthesis involves a two-step process starting from a commercially available substituted benzonitrile.

Step 1: Synthesis of 5-Nitro-1H-indazol-3-ol

A common precursor for aminoindazoles is the corresponding nitro derivative. The synthesis of 5-nitro-1H-indazol-3-ol can be achieved by the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.

-

Reaction: 2-fluoro-5-nitrobenzonitrile + Hydrazine hydrate → 5-Nitro-1H-indazol-3-ol

-

Procedure:

-

Dissolve 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol or n-butanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Step 2: Reduction of the Nitro Group to an Amino Group

The final step involves the reduction of the nitro group of 5-Nitro-1H-indazol-3-ol to the corresponding amine, yielding this compound.

-

Reaction: 5-Nitro-1H-indazol-3-ol + Reducing agent → this compound

-

Procedure:

-

Dissolve 5-Nitro-1H-indazol-3-ol in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, the reaction is typically carried out under acidic conditions (e.g., with hydrochloric acid) and may require heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by column chromatography.

-

Caption: Hypothetical two-step synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of many indazole derivatives have been extensively studied, revealing a wide range of therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial effects. While specific studies on this compound are limited, the broader class of aminoindazoles and indazol-3-ols has shown significant interactions with various biological targets and signaling pathways.

3.1. Potential as Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, various substituted 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing inhibitory effects on cancer cell lines such as lung, leukemia, prostate, and hepatoma cells.[2] These effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p53/MDM2 pathway.[2]

3.2. D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase (DAAO).[3] DAAO is a target in the treatment of schizophrenia, as its inhibition can lead to increased levels of D-serine in the brain, which in turn modulates NMDA receptor activity.[3] This suggests a potential neurological application for compounds like this compound.

3.3. General Antiproliferative Activity

Substituted 3-amino-indazole derivatives have demonstrated antiproliferative activity against various tumor cell lines.[4][5] The mechanism of action often involves the induction of cell cycle arrest, for example, in the G0-G1 phase, and modulation of key cell cycle regulatory proteins like the retinoblastoma protein (pRb).[5]

Caption: Potential biological targets and outcomes of this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to known bioactive indazole derivatives suggests a high potential for therapeutic applications, particularly in oncology and neurology. The information provided in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound. Further experimental studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug development programs.

References

- 1. 3H-indazol-3-one, 5-amino-1,2-dihydro- | CAS 89792-09-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Indazole Scaffolds in Drug Discovery

A focus on 1H-Indazol-3-ol and Amino-1H-Indazole Derivatives

Introduction

While the specific molecule 5-Amino-1H-indazol-3-ol is not extensively documented in scientific literature, its core structure combines key pharmacophores from two highly significant classes of indazole derivatives that have garnered substantial interest in drug discovery. This technical guide will provide an in-depth overview of these parent scaffolds: 1H-Indazol-3-ol and Amino-1H-Indazoles (specifically 3-amino and 5-amino derivatives). For researchers, scientists, and drug development professionals, understanding the history, synthesis, and biological activity of these core structures is crucial for the design of novel therapeutics. This guide will delve into their discovery, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and workflows.

Part 1: The 1H-Indazol-3-ol Scaffold - D-Amino Acid Oxidase (DAAO) Inhibition

Discovery and History

The 1H-indazol-3-ol scaffold emerged as a significant area of research with the discovery of its derivatives as potent inhibitors of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Dysfunction of NMDA receptor signaling is implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, levels of synaptic D-serine can be elevated, thereby enhancing NMDA receptor function. This discovery positioned 1H-indazol-3-ol derivatives as promising therapeutic candidates for treating the cognitive and negative symptoms of schizophrenia. Structure-activity relationship (SAR) studies led to the identification of nanomolar inhibitors within this class, demonstrating their potential for further development.

Quantitative Data

The following table summarizes key physicochemical and biological activity data for representative indazole-based DAAO inhibitors.

| Compound/Parameter | Value | Description |

| 1H-Indazol-3-ol (Parent Scaffold) | ||

| pKa | Data not readily available in cited literature | The acidity of the enolic hydroxyl group is a key feature for interaction. |

| Representative Inhibitor (e.g., 6-fluoro-1H-indazol-3-ol) | ||

| Human DAAO IC₅₀ | ~15 nM[1] | Concentration for 50% inhibition of human DAAO enzyme activity. |

| Rat DAAO IC₅₀ | ~85 nM[1] | Concentration for 50% inhibition of rat DAAO enzyme activity. |

| Inhibition Mechanism (vs. D-serine) | Competitive[1] | Inhibitor binds to the active site, competing with the D-serine substrate. |

| Inhibition Mechanism (vs. FAD) | Uncompetitive[1] | Inhibitor binds to the enzyme-substrate complex. |

| 1-benzyl-1H-indazol-3-ol | ||

| Solubility (pH 7.4) | 12.5 µg/mL[2] | Experimentally determined aqueous solubility. |

Signaling Pathway

The mechanism of action for DAAO inhibitors involves the modulation of the glutamatergic synapse, specifically enhancing NMDA receptor activity.

References

Spectroscopic Characterization of 5-Amino-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1H-indazol-3-ol. Due to the limited availability of specific experimental data for this compound in public literature, this document presents representative data from closely related indazole analogs and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a practical resource for the synthesis, identification, and characterization of this compound and similar derivatives.

Spectroscopic Data Summary

The following tables summarize expected spectroscopic data for this compound based on data from analogous indazole derivatives. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10-12 | br s | N1-H |

| ~9-10 | br s | O-H |

| ~7.0-7.5 | m | Aromatic-H |

| ~6.5-7.0 | m | Aromatic-H |

| ~4.5-5.5 | br s | NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C3-OH |

| ~140-150 | C7a |

| ~130-140 | C5-NH₂ |

| ~120-130 | C3a |

| ~110-120 | Aromatic C-H |

| ~100-110 | Aromatic C-H |

| ~95-105 | Aromatic C-H |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H, N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1640-1600 | N-H bending, C=C stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1300-1200 | C-O stretching |

| 1250-1150 | C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 150.06 | [M+H]⁺ |

| 133.06 | [M-NH₃]⁺ |

| 122.05 | [M-CO]⁺ |

| 105.04 | [M-CO-NH₃]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for indazole derivatives and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Spectral Width: 0-16 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.[1][2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer (e.g., Thermo Nicolet NEXUS 670) with an Attenuated Total Reflectance (ATR) accessory.[3]

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., a Q-Exactive Orbitrap mass spectrometer).[4][5]

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC-MS/MS Method:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound of interest.

-

Flow Rate: 0.2-0.4 mL/min.[4]

-

-

Mass Spectrometry (MS):

Data Analysis:

-

Process the raw data to determine the accurate mass of the [M+H]⁺ ion.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.[4]

-

Analyze the fragmentation pattern (MS/MS) to further confirm the structure.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different data types.

Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

Caption: Logical relationship of spectroscopic data in structure elucidation.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-1H-indazol-3-ol: A Technical Whitepaper on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological activities of 5-Amino-1H-indazol-3-ol, a specific indazole derivative. While direct experimental data for this compound is limited, this paper extrapolates its potential therapeutic applications by examining the well-documented activities of its core structural motifs: the 5-aminoindazole and the 1H-indazol-3-ol. This in-depth analysis covers potential applications in oncology, neurobiology, and anti-inflammatory research, providing detailed experimental protocols, quantitative bioactivity data from closely related analogs, and visual representations of relevant signaling pathways and experimental workflows.

Potential as a Kinase Inhibitor in Oncology

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure. The 3-aminoindazole moiety, in particular, is known to be an effective hinge-binding fragment for various kinases.

Potential Targets and Rationale

Based on the activities of structurally similar compounds, this compound could potentially exhibit inhibitory activity against several key oncogenic kinases.

-

BCR-ABL: Derivatives of 3-aminoindazole have demonstrated potent inhibition of the BCR-ABL fusion protein, including the T315I mutant which is resistant to imatinib. This suggests a potential application in the treatment of Chronic Myeloid Leukemia (CML).

-

Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have shown high activity against ALK, a tyrosine kinase implicated in certain types of non-small cell lung cancer and neuroblastoma.

-

Fibroblast Growth Factor Receptor (FGFR): 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have been identified as potent FGFR1 inhibitors, suggesting a role in cancers driven by aberrant FGFR signaling.

-

Polo-Like Kinase 4 (PLK4): Indazole-based compounds have been developed as highly effective PLK4 inhibitors. PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects and cancer cell death.

Quantitative Bioactivity of Related Indazole Derivatives

The following table summarizes the inhibitory activities of various indazole derivatives against key kinase targets.

| Compound Class | Target Kinase | IC50 / GI50 | Cell Line | Reference |

| Dierylaminde 3-aminoindazole | BCR-ABL (Wild Type) | < 0.5 nM | - | [1] |

| Dierylaminde 3-aminoindazole | BCR-ABL (T315I Mutant) | 9 nM | - | [1] |

| Dierylaminde 3-aminoindazole | - | GI50 < 10 nM | K-562 | [1] |

| 3-aminoindazole derivative | Anaplastic Lymphoma Kinase (ALK) | 12 nM | - | [2] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 2.9 nM | - | [2] |

| Indazole derivative | PLK4 | 0.1 nM | - | [3] |

| Indazole derivative | - | IC50 = 1.3 µM | MCF-7 | [3] |

| Indazole-based PLK4 inhibitor | PLK4 | 2.8 nM | - | [4] |

| Indazole derivative | - | IC50 = 5.15 µM | K562 | [5][6] |

Experimental Protocols

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

-

Reagents:

-

Recombinant kinase enzyme (e.g., BCR-ABL, ALK, FGFR1, PLK4)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detectable tag

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a microplate, add the recombinant kinase enzyme to each well.

-

Add the serially diluted test compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA).

-

Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as filter-binding assays to capture the radiolabeled phosphate, or by using phospho-specific antibodies in an ELISA format.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

-

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][9]

-

Reagents:

-

Human cancer cell line (e.g., K-562 for CML, A549 for lung cancer)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

-

Signaling Pathways

The inhibition of kinases by indazole derivatives can modulate various downstream signaling pathways critical for cancer cell survival and proliferation.

Potential as a D-Amino Acid Oxidase (DAAO) Inhibitor

Derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO increases D-serine levels in the brain, thereby enhancing NMDA receptor function. This mechanism is a potential therapeutic strategy for schizophrenia.[10]

Quantitative Bioactivity of Related 1H-Indazol-3-ol Derivatives

| Compound | Target | IC50 | In Vivo Effect | Reference |

| 6-fluoro-1H-indazol-3-ol | DAAO | Nanomolar range | Significantly increased plasma D-serine in mice | [10] |

Experimental Protocol: In Vitro DAAO Inhibition Assay

This assay measures the inhibition of DAAO activity by quantifying the production of hydrogen peroxide (H₂O₂).[11][12]

-

Reagents:

-

Recombinant human DAAO (hDAAO)

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD) (cofactor)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Test compound

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Prepare a reaction buffer containing phosphate buffer and FAD.

-

Create serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the hDAAO enzyme solution to each well.

-

Add the serially diluted test compound and pre-incubate.

-

Initiate the reaction by adding a working solution containing D-serine, Amplex® Red, and HRP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the fluorescence of each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of H₂O₂ produced.

-

Calculate the percentage of DAAO inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathway

Potential Anti-inflammatory and Antioxidant Activity

5-aminoindazole, a core component of the target molecule, has demonstrated anti-inflammatory and antioxidant properties.

Quantitative Bioactivity of 5-Aminoindazole

| Activity | IC50 | Assay | Reference |

| COX-2 Inhibition | 12.32 µM | In vitro cyclooxygenase-2 assay | [13] |

| Lipid Peroxidation Inhibition | - | Concentration-dependent inhibition | [13] |

| DPPH Radical Scavenging | - | Concentration-dependent inhibition | [13] |

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13]

-

Reagents:

-

Purified ovine or human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., EIA kit)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the COX-2 enzyme.

-

Add the test compound and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using an enzyme immunoassay (EIA).

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration.

-

Determine the IC50 value from the dose-response curve.

-

Potential to Induce Apoptosis in Cancer Cells

Many indazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cancer cell line

-

Test compound

-

-

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Harvest the cells (including any floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Amino-1H-indazol-3-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological activities of 5-Amino-1H-indazol-3-ol and its derivatives. This class of compounds has garnered considerable attention in medicinal chemistry due to its versatile scaffold, which serves as a foundation for developing potent inhibitors of key biological targets, including D-amino acid oxidase (DAAO) and various protein kinases. This document details experimental protocols for synthesis and biological evaluation and presents quantitative data in a structured format to facilitate comparison and further research.

Core Chemical Properties and Synthesis

This compound is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of both amino and hydroxyl functional groups at positions 5 and 3, respectively, makes it a valuable starting material for creating diverse chemical libraries through various derivatization strategies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H N₃O | N/A |

| Molecular Weight | 149.15 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Tautomerism | Exists in keto-enol tautomeric forms | General Knowledge |

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from a substituted benzonitrile. A common and efficient route begins with 5-bromo-2-fluorobenzonitrile.

Solubility Profile of 5-Amino-1H-indazol-3-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility data for the compound 5-Amino-1H-indazol-3-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes known solubility parameters, outlines general experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a range of common solvents remains limited in publicly accessible literature. However, to provide a contextual understanding of the solubility of related structures, the following table summarizes the aqueous solubility of structurally similar indazole derivatives. It is important to note that these values are for related compounds and should be considered as estimations for this compound. The presence of both an amino and a hydroxyl group on the indazole scaffold of the target compound is expected to influence its solubility profile, likely increasing its polarity and potential for hydrogen bonding compared to some of the listed analogs.

The commercial availability of this compound as a dihydrochloride salt suggests that this form is utilized to enhance its aqueous solubility.

| Compound | Solvent/Condition | Solubility |

| 1H-Indazol-5-amine | pH 7.4 | 17.9 µg/mL[1] |

| 1-benzyl-1H-indazol-3-ol | pH 7.4 | 12.5 µg/mL[2] |

Note: This data is for structurally related compounds and should be used for estimation purposes only.

For non-aqueous solvents, while specific quantitative data is unavailable, general laboratory practices for dissolving indazole derivatives for in-vivo and in-vitro studies commonly involve the use of Dimethyl Sulfoxide (DMSO), often in combination with co-solvents like ethanol or solubilizing agents such as Tween 80.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (or its dihydrochloride salt)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.

-

Dilution: Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for solubility determination.

References

Theoretical Stability of 5-Amino-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 5-Amino-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. The stability of a drug candidate is a critical parameter influencing its shelf-life, bioavailability, and efficacy. This document outlines the key concepts of stability for this molecule, including its tautomeric forms, and provides a framework for its theoretical and experimental evaluation.

Introduction to Indazole Stability

Indazoles are bicyclic heterocyclic aromatic compounds that are structurally bioisosteres of indoles. They are prevalent scaffolds in many biologically active compounds and approved drugs.[1] The stability of indazole derivatives is a crucial factor in their development as therapeutic agents. A key aspect of indazole chemistry is the existence of tautomers, which are isomers that readily interconvert, most commonly through the migration of a proton. For the indazole core, the 1H- and 2H-tautomers are the most common. Thermodynamic calculations and experimental evidence consistently show that the 1H-indazole tautomer is generally the most predominant and thermodynamically stable form.[1]

The stability of substituted indazoles, such as this compound, is influenced by the nature and position of the substituents on the bicyclic ring system. Electron-donating groups, like the amino group at the 5-position, and the hydroxyl group at the 3-position, can significantly impact the electronic distribution and, consequently, the stability of the molecule and its tautomers.

Tautomerism of this compound

This compound can exist in several tautomeric forms. The primary tautomers are the -ol and -one forms, arising from keto-enol tautomerism, in addition to the positional isomerism of the pyrazole ring proton (1H vs. 2H). The relative stability of these tautomers is critical as they may exhibit different physicochemical and pharmacological properties.

The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH. The predominant tautomer in a given environment will be the one with the lowest Gibbs free energy.

Caption: Tautomeric forms of this compound.

Theoretical Stability Assessment

Computational chemistry provides powerful tools for predicting the stability of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these calculations.[2][3]

Computational Workflow

A general workflow for the theoretical stability analysis of a small molecule is depicted below. This process involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. Subsequently, various electronic properties that correlate with stability are calculated.

Caption: General workflow for theoretical stability analysis.

Key Stability Descriptors

Several quantum chemical descriptors can be calculated to assess the stability of this compound and its tautomers.

-

Relative Energies (ΔE and ΔG): The tautomer with the lowest total energy (E) or Gibbs free energy (G) is the most stable. The relative energies of the different tautomers of this compound can be calculated to predict their equilibrium populations.

-

HOMO-LUMO Energy Gap (ΔE_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.[2]

-

Mulliken Charges: The distribution of electron density can be analyzed through Mulliken population analysis. This can help identify the most reactive sites in the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Predicted Stability of this compound

Table 1: Calculated Physicochemical Properties of Indazole Derivatives (Illustrative)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE_gap (eV) |

| Indazole-8a | DFT/B3LYP/6-311+ | -8.54 | -3.12 | 5.42 |

| Indazole-8c | DFT/B3LYP/6-311+ | -9.21 | -3.79 | 5.42 |

| Indazole-8s | DFT/B3LYP/6-311+ | -8.97 | -3.55 | 5.42 |

Data is illustrative and based on similar compounds from the literature.[2] A higher ΔE_gap suggests greater stability.

Experimental Protocols for Stability Assessment

Experimental validation of theoretical predictions is crucial. The following are standard protocols for assessing the stability of heterocyclic compounds like this compound.

Thermal Stability Analysis: TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of a compound.[4]

Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or ceramic crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and an oxidizing atmosphere (e.g., air) to assess oxidative stability.

-

Data Analysis: The TGA curve shows the mass loss as a function of temperature, from which the onset of decomposition can be determined. The DSC curve shows the heat flow, indicating endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Table 2: Illustrative Thermal Stability Data for Heterocyclic Compounds

| Parameter | Description | Illustrative Value |

| T_onset | Onset temperature of decomposition | > 250 °C |

| T_peak | Peak decomposition temperature | Varies with structure |

| ΔH_fusion | Enthalpy of melting | Varies with crystal lattice |

Values are typical for stable heterocyclic compounds and serve as a general reference.[4]

Tautomerism Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[5]

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: 1H and 13C NMR spectra are acquired at a specific temperature. Temperature-dependent NMR studies can also be performed to study the thermodynamics of the equilibrium.

-

Data Analysis: The chemical shifts of protons and carbons, particularly those near the pyrazole ring and the amino and hydroxyl groups, will be different for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Conclusion

The stability of this compound is a multifaceted property governed by its tautomeric equilibria and inherent molecular structure. Theoretical calculations using DFT can provide valuable insights into the relative stabilities of its tautomers and predict its reactivity. These computational predictions should be complemented by experimental studies, such as TGA/DSC for thermal stability and NMR spectroscopy for tautomer analysis. A thorough understanding of these stability aspects is essential for the successful development of this compound as a potential drug candidate.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Commercial Suppliers and Research Applications of 5-Amino-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-indazol-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules, particularly as kinase inhibitors for oncology applications and as potential modulators of neurological pathways. This technical guide provides an overview of commercial suppliers for research-grade this compound and explores its applications in scientific research, supported by relevant signaling pathways and generalized experimental protocols for the broader class of indazole derivatives.

Commercial Availability

Procuring high-purity this compound is the foundational step for any research endeavor. This compound, identified by CAS Number 89792-09-6, is available from several specialized chemical suppliers. Researchers can obtain this compound under its various synonyms, including 5-amino-1,2-dihydro-3H-indazol-3-one and 5-amino-3-hydroxyindazole.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Purity | Available Quantities | Notes |

| Shanghai Boyle Chemical Co., Ltd. | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |

| Suzhou Rovathin Pharmatech Co., Ltd | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |

| Chongqing Share Chemicals Co., Ltd. | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |

| Jinan Great Chemical Co., Ltd. | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |

| Hubei Jiutian Bio-medical Technology Co., Ltd. | ≥99% | Stock Availability | Lists applications in the pharmaceutical industry.[1] |

Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties and Synthesis Overview

A general synthetic approach for creating a library of 3,5-disubstituted indazole derivatives often starts with a precursor like 5-bromo-2-fluorobenzonitrile. This is refluxed with hydrazine hydrate to form a 5-bromo-1H-indazol-3-amine intermediate. Subsequent Suzuki coupling with various boronic acid esters can then be employed to introduce diverse substituents at the C-5 position.[2]

Table 2: General Physicochemical Data for a Related Indazole

| Property | Value (for 5-Amino-1H-indazole-3-carboxylic acid) |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Melting Point | 284 °C |

| Boiling Point | 547.5±30.0 °C at 760 mmHg |

| Density | 1.6±0.1 g/cm³ |

| Flash Point | 284.9±24.6 °C |

| Refractive Index | 1.819 |

| XLogP3 | 0.12 |

Data for a structurally related compound, 5-Amino-1H-indazole-3-carboxylic acid, is provided for general reference.

Key Research Applications and Associated Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents.[3][4][5][6] The amino and hydroxyl functionalities of this compound make it a versatile starting material for creating libraries of compounds for screening against various biological targets, particularly protein kinases.

Application in Oncology: Kinase Inhibition

Indazole derivatives are well-established as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5][6] These kinases are crucial components of signaling pathways that control cell proliferation, survival, and metastasis.

One such critical pathway involves the p21-Activated Kinases (PAKs) . PAKs are key effectors of the small GTPases Rac and Cdc42 and are implicated in cytoskeletal dynamics, cell survival, and proliferation.[7] Overexpression and hyperactivation of PAK1, a member of the PAK family, are found in a significant percentage of human breast cancers.[7] PAK1 can promote oncogenic transformation by influencing multiple downstream signaling cascades, including the Raf-MAPK and AKT pathways.[8]

Application in Neuroscience: D-Amino Acid Oxidase (DAAO) Inhibition

The N-methyl-D-aspartate receptor (NMDAR) hypofunction model is a leading hypothesis for the pathophysiology of schizophrenia.[9] D-serine is an endogenous co-agonist of the NMDAR, and its levels are regulated by the enzyme D-amino acid oxidase (DAAO).[10] Increased DAAO activity has been observed in individuals with schizophrenia, leading to reduced D-serine levels and subsequent NMDAR hypofunction.[11] Therefore, inhibitors of DAAO are being investigated as a potential therapeutic strategy to enhance NMDAR signaling.[9] Indazol-3-ol derivatives have been identified as a novel class of potent DAAO inhibitors.[12]

Methodologies for Evaluating Indazole Derivatives

While specific protocols for this compound are not detailed in the available literature, the following are standard experimental methodologies used for the evaluation of indazole derivatives in cancer research. These can serve as a starting point for researchers working with this compound.

General Workflow for In Vitro Evaluation

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate, Hep-G2 hepatoma) in 96-well plates and culture in a suitable medium (e.g., RPMI-1640 or MEM supplemented with 10% FBS and antibiotics).[13]

-

Compound Treatment: After cell adherence, treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) should be included.[2]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% inhibition concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.[2]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., K562) with the indazole derivative at various concentrations for a defined time (e.g., 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Apoptosis Detection

Annexin V-FITC/PI staining followed by flow cytometry is a common method to quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with the indazole derivative at varying concentrations for a specified duration (e.g., 48 hours).[13]

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Conclusion

This compound represents a valuable and versatile chemical entity for the development of novel therapeutics. Its commercial availability from a range of suppliers facilitates its use in research and development. The broader class of indazole derivatives has demonstrated significant potential as inhibitors of key signaling pathways in cancer and neurological disorders. The experimental protocols outlined in this guide provide a foundational framework for researchers to explore the biological activities of this compound and its derivatives, paving the way for the discovery of new and effective therapeutic agents.

References

- 1. 3H-Indazol-3-one,5-amino-1,2-dihydro-, CasNo.89792-09-6 Hubei Jiutian Bio-medical Technology Co., Ltd China (Mainland) [hubeijiutian.lookchem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased brain D-amino acid oxidase (DAAO) activity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-Amino-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Amino-1H-indazol-3-ol is a small molecule belonging to the indazole class of heterocyclic compounds. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, with various derivatives showing a wide range of biological activities, including the inhibition of protein kinases, poly(ADP-ribose) polymerases (PARPs), and other enzymes.[1][2] Given the structural similarities to known kinase inhibitors, these application notes provide a framework for the in vitro investigation of this compound as a potential inhibitor of protein kinases.[3] The following protocols are designed to characterize its biochemical potency, cellular activity, and mechanism of action.

Disclaimer: The experimental protocols and representative data provided below are based on methodologies commonly used for the characterization of small molecule kinase inhibitors.[4][5] Researchers should consider these as a starting point and perform their own optimization of experimental conditions, such as incubation times and concentrations, for their specific assays and cell lines.

Data Presentation

The following tables summarize typical quantitative data that can be generated from the described experimental protocols. The values presented are hypothetical and for illustrative purposes, representing potential outcomes for a novel kinase inhibitor.

Table 1: Biochemical Potency of this compound Against a Panel of Protein Kinases

| Kinase Target | IC50 (nM) | Assay Format |

| Target Kinase A | 50 | TR-FRET |

| Off-Target Kinase B | 850 | Luminescence |

| Off-Target Kinase C | >10,000 | Radiometric |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) for Cell Proliferation | Assay Format | Treatment Duration (hours) |

| Cancer Cell Line 1 | 1.5 | MTT Assay | 72 |

| Cancer Cell Line 2 | 5.2 | CellTiter-Glo® | 72 |

| Normal Fibroblast Cell Line | >50 | MTT Assay | 72 |

Experimental Protocols

Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified kinase enzyme.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled acceptor molecule

-

This compound

-

DMSO

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 384-well plate, add the kinase and peptide substrate diluted in kinase assay buffer.

-

Add the diluted this compound or DMSO vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled acceptor).

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (donor) and 665 nm (acceptor).[6]

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Determine the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the compound or a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[2]

Western Blot Analysis of Downstream Signaling

This protocol is used to determine if this compound inhibits the phosphorylation of downstream substrates of the target kinase in a cellular context.

Materials:

-

Cancer cell line

-

This compound

-

DMSO

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts, resolve the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

Visualizations

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: General experimental workflow for in vitro characterization.

Caption: Logical flow of a dose-response experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Synthesis of 5-Amino-1H-indazol-3-ol

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 5-Amino-1H-indazol-3-ol, a key intermediate in medicinal chemistry and drug development. The synthesis begins with the formation of 5-Nitro-1H-indazol-3-ol from 2-amino-5-nitrobenzoic acid, followed by the reduction of the nitro group to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all relevant safety guidelines.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents.[1][2] Their diverse biological activities, including anti-tumor, anti-inflammatory, and kinase-inhibiting properties, make them valuable targets in medicinal chemistry.[1] this compound, in particular, serves as a versatile building block for constructing more complex molecules, leveraging its amino and hydroxyl functionalities for further derivatization.

This protocol outlines a reliable and reproducible synthetic route to this compound. The methodology is divided into two primary stages:

-

Step 1: Diazotization and Cyclization - Synthesis of the intermediate, 5-Nitro-1H-indazol-3-ol, from commercially available 2-amino-5-nitrobenzoic acid.

-

Step 2: Reduction - Conversion of 5-Nitro-1H-indazol-3-ol to the target compound, this compound, via catalytic hydrogenation.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the initial reactant and proceeding through the intermediate to the final product.

Figure 1: High-level workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all chemicals inside a certified fume hood.

-

Sodium nitrite is a strong oxidizing agent and is toxic if ingested.

-

Concentrated acids are corrosive and must be handled with extreme care.

-

Catalytic hydrogenation with Palladium on Carbon (Pd/C) and hydrogen gas presents a fire and explosion hazard. Ensure the system is properly set up and purged, and perform the reaction away from ignition sources.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of 5-Nitro-1H-indazol-3-ol (Intermediate)

This procedure details the diazotization of 2-amino-5-nitrobenzoic acid followed by an intramolecular cyclization to form the indazolone ring system.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Amino-5-nitrobenzoic acid | 182.12 | 10.0 g | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.15 g | 1.1 |

| Concentrated HCl (37%) | 36.46 | 30 mL | - |

| Deionized Water | 18.02 | 250 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation: Suspend 10.0 g (54.9 mmol) of 2-amino-5-nitrobenzoic acid in 150 mL of deionized water in the 500 mL three-neck flask. Add 15 mL of concentrated HCl and stir the mixture vigorously.

-

Cooling: Cool the resulting slurry to 0-5 °C using an ice bath. An orange-yellow precipitate of the amine hydrochloride salt should form.

-

Diazotization: Dissolve 4.15 g (60.4 mmol) of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the cooled, stirring slurry over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The color of the mixture will change, and a diazonium salt will form in situ.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2 hours. During this time, nitrogen gas will evolve, and a precipitate will form as the indazolone ring closes.

-

Isolation: Cool the mixture back to room temperature and then further in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with 50 mL of cold deionized water and 20 mL of cold ethanol to remove residual acid and impurities.

-

Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is a pale yellow to light brown solid.

Expected Yield: 70-80%. Characterization: Melting point, ¹H NMR, ¹³C NMR.